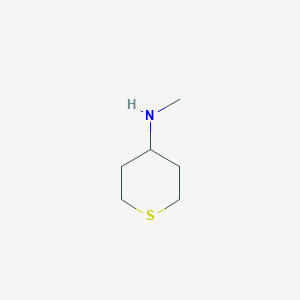

N-methyltetrahydro-2H-thiopyran-4-amine

Overview

Description

“N-methyltetrahydro-2H-thiopyran-4-amine”, also known as MTPT, is a chemical compound with potential applications in various fields including medicinal chemistry, agricultural chemistry, and material science. It has a molecular weight of 115.18 .

Molecular Structure Analysis

“N-methyltetrahydro-2H-thiopyran-4-amine” contains a total of 21 bonds; 8 non-H bonds, 1 rotatable bond, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 sulfide . Its InChI Code is 1S/C6H13NO/c1-7-6-2-4-8-5-3-6/h6-7H,2-5H2,1H3 .Physical And Chemical Properties Analysis

“N-methyltetrahydro-2H-thiopyran-4-amine” is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

1. Mechanochemistry and Green Chemistry “N-methylthian-4-amine” has been used in studies related to mechanochemistry, a branch of chemistry that involves the use of mechanical force to induce chemical reactions. This compound has been synthesized under solvent-free ball milling conditions, which is a technique used in green chemistry to reduce environmental impact and energy consumption .

2. Synthesis of Tertiary N-Methylated Amine Derivatives This compound has been used in the synthesis of tertiary N-methylated amine derivatives. The process involves the use of a vibrational ball mill and has been reported to yield high results, ranging from 78 to 95% .

3. Study of Reaction Selectivity “N-methylthian-4-amine” has been used in studies investigating reaction selectivity. Specifically, researchers have explored alternate reaction selectivity in compounds able to form ring closure products .

4. Pharmaceutical Testing “N-methyltetrahydro-2H-thiopyran-4-amine” is available for purchase for pharmaceutical testing . This suggests that it could be used in the development or testing of new drugs, although specific applications are not mentioned.

5. Synthesis of 2H-Pyrans “N-methyltetrahydro-2H-thiopyran-4-amine” could potentially be used in the synthesis of 2H-pyrans, a structural motif present in many natural products . 2H-pyrans are key intermediates in the construction of many complex molecules, including pharmaceuticals, agrochemicals, and natural products .

6. Materials Science Amines, such as “N-methyltetrahydro-2H-thiopyran-4-amine”, play crucial roles in materials science, contributing to the design and fabrication of polymers, catalysts, sensors, and functional materials . Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do so (P305+P351+P338) .

Mechanism of Action

Target of Action

This compound, also known as N-methyltetrahydro-2H-thiopyran-4-amine , is a chemical of interest in various research fields.

Mode of Action

It’s important to note that the mode of action of a compound refers to how it interacts with its target and the resulting changes that occur

Biochemical Pathways

The biochemical pathways affected by N-methylthian-4-amine are currently unknown. Biochemical pathways refer to a series of chemical reactions occurring within a cell, and in this context, how the compound affects these reactions

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action

Result of Action

These effects would typically include changes in cellular function or structure as a result of the compound’s interaction with its target

Action Environment

Environmental factors can significantly impact the effectiveness and stability of a compound

properties

IUPAC Name |

N-methylthian-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c1-7-6-2-4-8-5-3-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKZOGQAVBTWOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCSCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyltetrahydro-2H-thiopyran-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine](/img/structure/B3116942.png)

![Chloro-[2-[(1S,4S)-6-[chloro(dimethyl)silyl]-2-bicyclo[2.2.1]heptanyl]ethyl]-dimethylsilane](/img/structure/B3116969.png)

![(3R,7aS)-3,7a-diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B3116980.png)

![4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Trifluoromethanesulfonate](/img/structure/B3117005.png)

![N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine](/img/structure/B3117024.png)